molecular formula C11H10O4S B8552342 7-Methoxynaphthalene-2-sulfonic acid

7-Methoxynaphthalene-2-sulfonic acid

Cat. No. B8552342
M. Wt: 238.26 g/mol
InChI Key: CKARHIGQRRNVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxynaphthalene-2-sulfonic acid is a useful research compound. Its molecular formula is C11H10O4S and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxynaphthalene-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxynaphthalene-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

7-methoxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C11H10O4S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2-7H,1H3,(H,12,13,14)

InChI Key

CKARHIGQRRNVFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 7-hydroxynaphthalene-2-sulfonic acid, sodium salt (15 g, 60.9 mmol) in H2O/ethanol (150 mL, 2:1) is added solid NaOH (2.68 g, 67 mmol)at room temperature. The mixture is stirred until a homogenous solution forms and dimethyl sulfate (6.34 mL, 67 mmol) is then added. A precipitate slowly forms and the mixture is stirred over a period of 16 hours. The crude mixture is concentrated in vacuo and the residue is stirred in absolute EtOH (100 mL) as a slurry for 2 hours. The precipitate is filtered and dried. The solid is heated at reflux in 95% EtOH (100 mL) for 2 h, allowed to cool to room temperature, filtered and dried to give 12.6 g of crude 7-methoxynaphthalene-2-sulfonic acid, sodium salt. A mixture of the sulfonic acid, sodium salt (12.6 g, 48.6 mmol) in phosphorous oxychloride (20 mL) and phosphorous pentachloride (13.2 g, 63.2 mmol) is heated slowly to 60° C. until a homogenous solution forms and then is heated at 120° C. for 4 hours. The resulting mixture is cooled in an ice bath and a mixture of ice/ice water is added slowly with stirring. The mixture is diluted with water and extracted with CHCl3 (2×100 mL). The combined organic layers are washed successively with water, saturated NaHCO3 solution and saturated NaCl. The organic phase is dried over anhydrous MgSO4, filtered and concentrated to give 10 g of a crude oil. The crude product is purified by column chromatography in a gradient of 5% EtOAc/hexanes to 30% EtOAc/hexanes to afford the title compound (3.8 g, 14.8 mmol) as a white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
H2O ethanol
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
6.34 mL
Type
reactant
Reaction Step Three

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